

1H NMR Analysis of Furan-3-ylethynyltrimethylsilane: A Comparative Guide

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Compound of Interest

Compound Name: *Furan-3-ylethynyltrimethylsilane*

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For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, unambiguous structural elucidation is paramount. This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of **furan-3-ylethynyltrimethylsilane**. By presenting experimental data alongside that of relevant analogues, this guide will facilitate a deeper understanding of the substitution effects on the furan ring's electronic environment.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for **furan-3-ylethynyltrimethylsilane** and its key structural analogues. All data was recorded in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Compound Name	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
Furan-3-ylethynyltrimethylsilane	-Si(CH ₃) ₃	0.23	singlet	9H
H-4	6.44	multiplet	1H	
H-2	7.34	multiplet	1H	
H-5	7.63	multiplet	1H	
Furan[1]	H-2, H-5	7.44	multiplet	2H
H-3, H-4	6.38	multiplet	2H	
3-Ethynylfuran	\equiv C-H	3.10	singlet	
H-4	6.45	doublet	1H	
H-2	7.40	singlet	1H	
H-5	7.70	singlet	1H	
Trimethylsilylacetylene	-Si(CH ₃) ₃	0.15	singlet	9H
\equiv C-H	2.38	singlet	1H	

Experimental Protocol: ¹H NMR Spectroscopy

The following protocol outlines a standardized procedure for the acquisition of ¹H NMR spectra for furan derivatives and related organosilane compounds.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample or dispense 5-10 μ L of the liquid sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

- Securely cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

- The data presented in this guide was acquired on a 400 MHz NMR spectrometer.
- Before inserting the sample, ensure the spectrometer is properly tuned and shimmed to the lock signal of the deuterated solvent.

3. Data Acquisition:

- A standard one-pulse proton experiment is typically sufficient.
- Key acquisition parameters include:
 - Pulse width: Calibrated to a 90° pulse.
 - Acquisition time: 2-4 seconds.
 - Relaxation delay: 1-5 seconds.
 - Number of scans: 8-16, depending on the sample concentration.

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain a pure absorption lineshape.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integrate the signals to determine the relative ratios of the different protons.

Structural and Signaling Analysis

The following diagram illustrates the chemical structure of **furan-3-ylethynyltrimethylsilane** and the assignment of its proton signals.

Caption: Structure of **Furan-3-ylethynyltrimethylsilane** with ^1H NMR assignments.

Discussion

The ^1H NMR spectrum of **furan-3-ylethynyltrimethylsilane** displays characteristic signals that can be rationalized by comparison with its structural components. The nine protons of the trimethylsilyl group appear as a sharp singlet at 0.23 ppm, which is consistent with the typical chemical shift for TMS groups attached to an alkyne.

The protons on the furan ring exhibit distinct chemical shifts due to the electronic influence of the ethynyltrimethylsilyl substituent. The proton at the 5-position (H-5) is the most deshielded at 7.63 ppm, likely due to its proximity to the oxygen atom and the electron-withdrawing nature of the alkyne. The proton at the 2-position (H-2) resonates at 7.34 ppm, while the proton at the 4-position (H-4) is the most shielded of the ring protons at 6.44 ppm. This upfield shift for H-4 is characteristic for protons beta to a substituent on a furan ring. The multiplet nature of the furan protons arises from the small long-range couplings typical of this heterocyclic system.

By comparing the spectrum to that of unsubstituted furan, the deshielding effect of the ethynyltrimethylsilyl group on all the furan protons is evident. Furthermore, comparison with 3-ethynylfuran highlights the subtle electronic contribution of the trimethylsilyl group. This detailed analysis, supported by the comparative data, provides a robust framework for the structural verification of **furan-3-ylethynyltrimethylsilane** and related compounds.

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References

- 1. Human Metabolome Database: ^1H NMR Spectrum (1D, 90 MHz, CDCl_3 , experimental) (HMDB0013785) [hmdb.ca]
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